(Bromosulfanyl)(trifluoro)methane
Description
Based on nomenclature, it likely consists of a methane core substituted with a bromine atom (Br), a sulfanyl (SH) group, and a trifluoromethyl (CF3) group. However, the absence of direct data in the evidence necessitates comparisons with structurally related compounds, such as bromotrifluoromethane (CBrF3), trifluoromethanesulfonate derivatives, and ionic liquids containing trifluoromethyl groups.
Properties
CAS No. |
753-92-4 |
|---|---|
Molecular Formula |
CBrF3S |
Molecular Weight |
180.98 g/mol |
IUPAC Name |
trifluoromethyl thiohypobromite |
InChI |
InChI=1S/CBrF3S/c2-6-1(3,4)5 |
InChI Key |
QEUCFJRRVUDWQL-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)SBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bromosulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride with a brominating agent. One common method is the reaction of trifluoromethanesulfenyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of (Bromosulfanyl)(trifluoro)methane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity (Bromosulfanyl)(trifluoro)methane for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (Bromosulfanyl)(trifluoro)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form trifluoromethylthiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include trifluoromethylthioethers and trifluoromethylthioamines.
Oxidation Reactions: Products include trifluoromethylsulfoxides and trifluoromethylsulfones.
Reduction Reactions: Products include trifluoromethylthiols.
Scientific Research Applications
(Bromosulfanyl)(trifluoro)methane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Catalysis: (Bromosulfanyl)(trifluoro)methane is used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Mechanism of Action
The mechanism of action of (Bromosulfanyl)(trifluoro)methane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethylthio group is a strong electron-withdrawing group, which influences the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make (Bromosulfanyl)(trifluoro)methane a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the hypothetical "(Bromosulfanyl)(trifluoro)methane," enabling a comparative analysis of their properties, applications, and environmental impacts.
Key Comparisons:
Chemical Structure and Reactivity
- Trifluoromethane (CHF3) and bromotrifluoromethane (CBrF3) are halomethanes with high volatility and inertness under standard conditions. CBrF3 is synthesized via radical substitution of CHF3 with bromine , while CHF3 is a byproduct of HFO degradation .
- Trifluoromethanesulfonate derivatives (e.g., Methyl-d3 triflate) exhibit strong electrophilicity, enabling alkylation and labeling in mass spectrometry .
- Ionic liquids like [Bmim][NTf2] leverage the bis(trifluoromethane)sulfonimide anion for low volatility and high thermal stability, making them alternatives to volatile solvents .
Environmental and Safety Profiles Trifluoromethane (CHF3) has a low GWP of 1 according to the evidence , conflicting with its real-world classification as HFC-23 (GWP = 14,800). Bromotrifluoromethane (CBrF3) is non-ozone depleting but has been phased out in some applications due to regulatory concerns over halogenated fire suppressants . 4-Bromophenyl trifluoromethanesulfonate requires careful handling due to its hazardous classification ([危]4-3-III) .
Industrial and Research Applications
- CHF3 and CBrF3 are used in fire suppression and refrigeration .
- Trifluoromethanesulfonate esters serve as reagents in organic synthesis and analytical chemistry .
- Ionic liquids like [Bmim][NTf2] are emerging in green chemistry for catalysis and separations .
Notes on Limitations
- Comparisons rely on structurally analogous compounds.
- Discrepancies exist in environmental data (e.g., CHF3’s GWP), highlighting the need for cross-verification with updated sources.
- Sulfanyl (SH)-containing analogs are absent in the evidence, limiting direct comparisons.
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